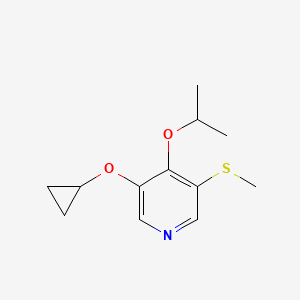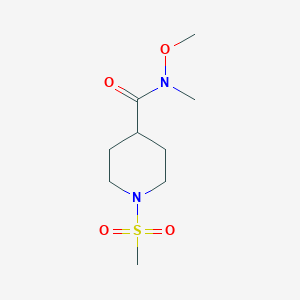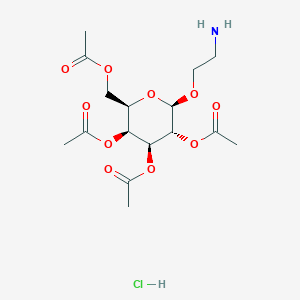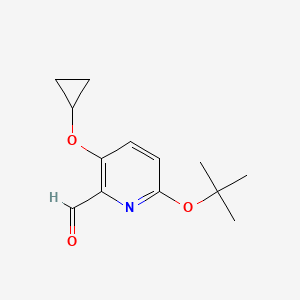
6-Tert-butoxy-3-cyclopropoxypicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tert-butoxy-3-cyclopropoxypicolinaldehyde is an organic compound with the molecular formula C13H17NO3 It is a derivative of picolinaldehyde, featuring tert-butoxy and cyclopropoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butoxy-3-cyclopropoxypicolinaldehyde typically involves the introduction of tert-butoxy and cyclopropoxy groups onto a picolinaldehyde backbone. One common method involves the reaction of picolinaldehyde with tert-butyl alcohol and cyclopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butoxy-3-cyclopropoxypicolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: 6-Tert-butoxy-3-cyclopropoxypicolinic acid.
Reduction: 6-Tert-butoxy-3-cyclopropoxypicolinyl alcohol.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
6-Tert-butoxy-3-cyclopropoxypicolinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Tert-butoxy-3-cyclopropoxypicolinaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to its functional groups. The molecular targets and pathways involved would vary based on the specific reaction or application being studied.
Comparison with Similar Compounds
Similar Compounds
6-Tert-butoxy-5-cyclopropoxypicolinaldehyde: Similar structure but with a different position of the cyclopropoxy group.
6-Tert-butoxy-3-cyclopropoxypicolinic acid: An oxidized form of the aldehyde.
6-Tert-butoxy-3-cyclopropoxypicolinyl alcohol: A reduced form of the aldehyde.
Uniqueness
6-Tert-butoxy-3-cyclopropoxypicolinaldehyde is unique due to the specific positioning of its tert-butoxy and cyclopropoxy groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in the synthesis of specialized compounds and materials.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-cyclopropyloxy-6-[(2-methylpropan-2-yl)oxy]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12-7-6-11(10(8-15)14-12)16-9-4-5-9/h6-9H,4-5H2,1-3H3 |
InChI Key |
IZQYFRXZYOOWJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC(=C(C=C1)OC2CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



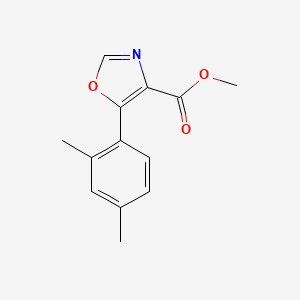
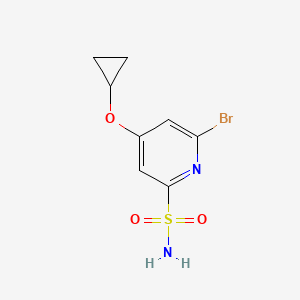
![4-chloro-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide](/img/structure/B14810843.png)
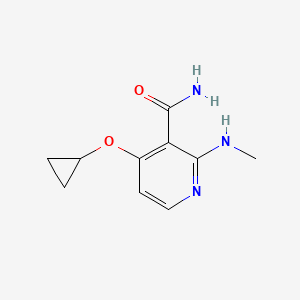
![3-iodo-4-methyl-N-({2-[4-oxo-4-(phenylamino)butanoyl]hydrazinyl}carbonothioyl)benzamide](/img/structure/B14810849.png)
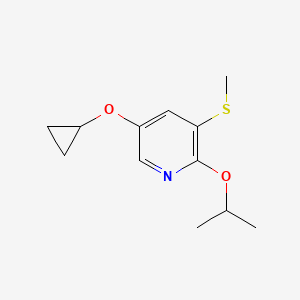
![N'~1~,N'~6~-bis[(2-iodophenyl)carbonyl]hexanedihydrazide](/img/structure/B14810863.png)
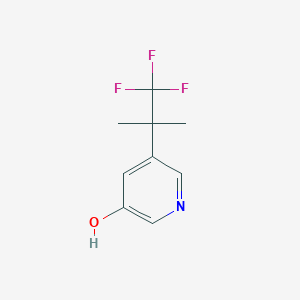
![N-{4-[(4-iodophenyl)sulfamoyl]phenyl}cyclopropanecarboxamide](/img/structure/B14810868.png)
